RA190 is a bis-benzylidine piperidone-based molecule investigated for its anticancer properties. [, , , , , , , , , , ] It functions as a candidate inhibitor of RPN13 (iRPN13), also known as ADRM1. [, , , , , , , ] RPN13 is a ubiquitin receptor located within the 19S regulatory particle of the 26S proteasome, a cellular complex responsible for degrading proteins tagged with ubiquitin. [, , , , , , , , ]
RA190 is classified as a proteasome inhibitor and is derived from synthetic organic chemistry. It has been identified through various screening methods aimed at targeting components of the ubiquitin-proteasome system, which plays a critical role in regulating protein homeostasis within cells. The compound's structure allows it to interact specifically with RPN13, making it a valuable tool for studying proteasome function and its implications in cancer biology .
The synthesis of RA190 involves several steps typical of organic synthesis pathways for bis-benzylidine piperidones. The process generally starts with the formation of a piperidone core, followed by the introduction of benzylidene groups through condensation reactions. The synthetic route can be optimized for yield and purity, often employing techniques such as chromatography for purification.
In laboratory settings, RA190 has been synthesized using methods that ensure high electrophilicity of its α,β-unsaturated ketone moiety, which is crucial for its reactivity with thiol groups in proteins . Detailed characterization methods such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
RA190's molecular formula is , and it features a complex structure characterized by multiple aromatic rings and a piperidone backbone. The compound exhibits significant electrophilic properties due to the presence of an α,β-unsaturated ketone, which facilitates its interaction with thiol groups in proteins.
The structural analysis indicates that RA190 primarily modifies cysteine 88 in RPN13, leading to conformational changes that inhibit its function . The binding interactions have been elucidated through X-ray crystallography and NMR studies, revealing how RA190 occupies the binding site on RPN13 and alters its activity.
RA190 engages in covalent modification reactions with cysteine residues in target proteins. Upon exposure to cellular environments, RA190 can alkylate various proteins beyond RPN13, indicating a degree of promiscuity in its reactivity. This behavior has been characterized using techniques such as liquid chromatography coupled with mass spectrometry (LC-MS), which demonstrates the formation of adducts between RA190 and target proteins .
The compound's ability to trigger the accumulation of polyubiquitinated proteins has been observed in various cell lines, suggesting that it affects protein degradation pathways significantly. This accumulation is linked to cellular stress responses and apoptosis in cancer cells .
RA190's mechanism of action primarily involves the inhibition of RPN13 by covalently binding to its Pru domain. This binding disrupts the normal function of RPN13 as a ubiquitin receptor within the proteasome complex. By inhibiting RPN13, RA190 leads to an increase in polyubiquitinated substrates that cannot be effectively processed by the proteasome, resulting in cellular stress and apoptosis .
Studies have shown that RA190 can synergize with other therapeutic agents, enhancing their efficacy against cancer cells by further impairing protein degradation mechanisms . The data indicate that this compound can lead to significant alterations in gene expression related to stress responses and apoptosis.
RA190 is typically presented as a solid at room temperature with a melting point around 120-125 °C. It is soluble in organic solvents like dimethyl sulfoxide but shows limited solubility in water. The compound's high electrophilicity makes it reactive towards nucleophiles such as thiols.
Chemical analyses have demonstrated that RA190 exhibits stability under standard laboratory conditions but can undergo hydrolysis or oxidation if not properly stored . Its reactivity profile is essential for understanding its biological interactions.
RA190 has been extensively studied for its potential applications in cancer therapy due to its ability to inhibit proteasome function selectively. Research indicates that it may be effective against various types of cancers, particularly those resistant to conventional therapies like bortezomib.
In addition to cancer treatment, RA190 serves as a valuable research tool for studying the ubiquitin-proteasome system's role in cellular regulation and signaling pathways. Its ability to induce stress responses makes it useful for investigating mechanisms underlying cellular homeostasis and apoptosis .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3